B1577060 Penaeidin-1

Penaeidin-1

Cat. No.: B1577060
Attention: For research use only. Not for human or veterinary use.
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Description

Penaeidin-1 is an antimicrobial peptide (AMP) originally isolated from the hemocytes of the Pacific whiteleg shrimp, Litopenaeus vannamei . As a key component of the innate immune response in crustaceans, it is constitutively synthesized and stored within the cytoplasmic granules of granulocytes and is released into the hemolymph upon microbial challenge . This peptide possesses a unique two-domain structure: an N-terminal proline-rich domain (PRD) is connected to a C-terminal domain containing multiple cysteine residues that form disulfide bonds, stabilizing its structure . This configuration contributes to its broad antimicrobial function. This compound exhibits potent activity against Gram-positive bacteria and filamentous fungi . Its mechanism of action is believed to involve interaction with and disruption of microbial membranes, potentially through either a barrel-stave or carpeting mechanism that compromises membrane integrity . Additionally, this compound has demonstrated chitin-binding activity, suggesting a role in immobilizing pathogens at sites like the cuticle . In a research context, this compound is a valuable tool for studying innate immunity in invertebrates, particularly the defense mechanisms of commercially important penaeid shrimp against bacterial and fungal infections . Its properties are also of interest for exploring potential applications in aquaculture health management and for the development of novel antimicrobial agents . Please note: The specific purity, detailed pricing, and shipping information for this product are not available in the current search results and should be obtained directly from the supplier.

Properties

bioactivity

Gram+, Fungi,

sequence

YRGGYTGPIPRPPPIGRPPLRLVVCACYRLSVSDARNCCIKFGSCCHLVK

Origin of Product

United States

Biological Origin, Diversity, and Genetic Organization of Penaeidin 1

Discovery and Isolation from Crustacean Species

Penaeidins were first identified and characterized from the Pacific white shrimp, Litopenaeus vannamei (also known as Penaeus vannamei). nih.govespol.edu.ecvliz.be The initial discovery involved the isolation of three distinct peptides, named penaeidin-1 (B1577061), -2, and -3, from the hemocytes (blood cells) of these shrimp. ifremer.frscispace.comresearchgate.net These peptides were found to be active in their mature forms, with molecular masses ranging from 5.5 to 6.6 kDa. espol.edu.ecvliz.beresearchgate.net Subsequent analysis revealed that this compound and -2 are closely related and can be classified within the same subgroup. ifremer.frresearchgate.net

The primary source for the isolation of penaeidins, including this compound, is the hemolymph of penaeid shrimps. vliz.bescispace.com Specifically, these peptides are stored in the granules of hemocytes and are released in response to microbial stimulation. scispace.comnih.govntou.edu.tw

Identification in Other Invertebrate Organisms

While initially discovered in Penaeus vannamei, penaeidins have since been identified in various other penaeid shrimp species, suggesting they are a ubiquitous component of the immune defense in this crustacean family. scispace.comifremer.fr These species include Litopenaeus setiferus (Atlantic White Shrimp), Litopenaeus stylirostris (Blue Shrimp), Farfantepenaeus paulensis (Sao Paulo Shrimp), Litopenaeus schmitti (Southern white shrimp), Penaeus semisulcatus (Green Tiger Prawn), Fenneropenaeus chinensis (Fleshy Prawn), and Penaeus monodon (Giant or Black Tiger Prawn). ifremer.frifremer.fr The presence of penaeidins has also been hypothesized in other crustaceans, such as a crab species from which a proline-rich peptide with similarities to penaeidins was isolated. nih.gov

Genetic Architecture and Gene Expression Analysis

Penaeidin Gene Structure and Organization

The genetic structure of penaeidins is unique. The genes encode for a precursor protein that consists of a highly conserved leader peptide (signal peptide), an N-terminal proline-rich domain (PRD), and a C-terminal cysteine-rich domain (CRD). ifremer.frnih.govcapes.gov.brnih.gov The mature penaeidin molecule, after cleavage of the signal peptide, is characterized by these two distinct domains. espol.edu.ecvliz.bevliz.be

The proline-rich N-terminal domain is a notable feature, while the C-terminal domain contains six conserved cysteine residues that form three intramolecular disulfide bridges. espol.edu.ecvliz.benih.govvliz.be This arrangement of disulfide bonds is a defining characteristic of the penaeidin family. ifremer.fr Research indicates that each class of penaeidin (PEN2, PEN3, and PEN4) is encoded by a distinct gene, and the diversity observed within each class arises from polymorphism at each gene locus. capes.gov.brnih.gov

Table 1: Penaeidin-Producing Shrimp Species

Species Name Common Name
Litopenaeus vannamei Pacific White Shrimp
Litopenaeus setiferus Atlantic White Shrimp
Litopenaeus stylirostris Blue Shrimp
Farfantepenaeus paulensis Sao Paulo Shrimp
Litopenaeus schmitti Southern White Shrimp
Penaeus semisulcatus Green Tiger Prawn
Fenneropenaeus chinensis Fleshy Prawn
Penaeus monodon Giant or Black Tiger Prawn

Transcriptional Regulation of Penaeidin Expression

The expression of penaeidin genes is primarily localized to the hemocytes and other highly vascular tissues. nih.govuniprot.org Studies have shown that the genomic regions upstream of each penaeidin gene are responsible for driving their transcription. nih.gov

Penaeidins are constitutively produced and stored within the granular hemocytes of shrimp. nih.govntou.edu.twcapes.gov.br However, their expression and release are significantly modulated in response to microbial challenges. nih.govnih.govcapes.gov.br When shrimp encounter pathogens, a notable upregulation of penaeidin gene transcription occurs. biorxiv.org This inducible expression is a critical component of the shrimp's innate immune response.

Upon microbial stimulation, there is a migration of penaeidin-expressing hemocytes to the site of infection, followed by a massive local release of the peptides. nih.govnih.gov This release can occur through degranulation or even cell lysis. nih.govnih.gov Furthermore, research suggests that the Toll and IMD signaling pathways, which are conserved innate immunity pathways, play a role in regulating the transcriptional expression of penaeidins. biorxiv.org Following an initial decrease in expression shortly after a microbial challenge, the levels of penaeidin transcripts return to control levels and then increase, indicating a systemic reaction that may involve the proliferation of hemocytes with heightened transcriptional activity. nih.govuniprot.orguniprot.org

Tissue-Specific Expression Patterns

The expression of penaeidin genes is primarily localized in the hemocytes, which are the main immune cells in shrimp. nih.govifremer.fr These peptides are synthesized and stored in the cytoplasmic granules of granular hemocytes. ifremer.frnih.govresearchgate.net Upon microbial challenge, these stored penaeidins can be released into the hemolymph. scispace.com

Besides hemocytes, penaeidin expression has also been detected in other tissues, including the hematopoietic tissue, gills, and hepatopancreas. nih.govscispace.comresearchgate.net The presence of penaeidins in these tissues is often attributed to the infiltration of hemocytes. scispace.com Studies have shown that following an infection, penaeidin-expressing hemocytes migrate to the sites of infection. nih.gov In some instances, the hemocytes may lyse to release their penaeidin-containing granules directly at the infection site. nih.gov Northern blot analysis has confirmed that hemocytes have a significantly higher content of penaeidin mRNA compared to other tissues. ifremer.fr However, notable concentrations of penaeidin mRNA have also been observed in the heart and gills. ifremer.fr

Developmental and Molting Cycle Regulation

The expression of penaeidins is not static throughout the shrimp's life cycle but fluctuates during different developmental stages and the molting cycle. scispace.comntou.edu.tw Penaeidins have been detected as early as the embryonic stage. scispace.comntou.edu.tw Their expression levels tend to increase, reaching a peak during the nauplius I and postlarval stages. scispace.comntou.edu.tw Following molting, the expression of penaeidins decreases to its lowest point and then gradually recovers during the premolting stage. scispace.comntou.edu.tw This cyclical regulation suggests a potential role for penaeidins in the molting process, in addition to their immune function. ntou.edu.tw

Penaeidin Family Members, Isoforms, and Classification

The penaeidin family is characterized by its diversity, with multiple members, isoforms, and a classification system based on sequence similarities. nih.gov

Identification of Penaeidin Homologs and Variants

Initially, three classes of penaeidins, designated as this compound, Penaeidin-2, and Penaeidin-3, were identified in L. vannamei. vliz.be Subsequent research revealed that this compound is a variant of Penaeidin-2, leading to a reclassification. nih.gov Further investigations led to the discovery of additional penaeidin classes, including Penaeidin-4 and Penaeidin-5. nih.govresearchgate.net Therefore, the major classes are now recognized as PEN2, PEN3, PEN4, and PEN5. nih.govresearchgate.net

These penaeidin classes and their isoforms have been identified in various shrimp species, including Litopenaeus setiferus, Penaeus monodon, and Fenneropenaeus chinensis. researchgate.netnih.gov Interestingly, a single shrimp can express multiple penaeidin classes simultaneously. nih.govifremer.fr For example, L. vannamei and L. setiferus express PEN2, PEN3, and PEN4. nih.govcapes.gov.br

Penaeidin Family Members and Their Characteristics

Penaeidin ClassKey CharacteristicsNotable Species Found In
PEN2 (formerly PEN1/2)Considered a combined class with PEN1 as a variant. nih.govnih.govLitopenaeus vannamei, Litopenaeus setiferus nih.govcapes.gov.br
PEN3Exhibits the highest sequence diversity among the classes. researchgate.net It is the most abundant and widely distributed among penaeid shrimp. scispace.comresearchgate.netLitopenaeus vannamei, Penaeus monodon, Fenneropenaeus chinensis nih.govresearchgate.net
PEN4Characterized by a shorter amino acid sequence (47 amino acids) and is highly conserved across species. nih.gov It has the strongest bactericidal activity among the penaeidins. nih.govLitopenaeus vannamei, Litopenaeus setiferus nih.govnih.gov
PEN5A more recently identified class. nih.gov Its mRNA levels are significantly induced upon viral infection. researchgate.netPenaeus monodon, Fenneropenaeus chinensis researchgate.netnih.gov

Phylogenetic Analysis and Classification of Penaeidin Sequences

Phylogenetic analyses based on amino acid sequences have been crucial in classifying the penaeidin family. nih.gov These analyses have confirmed the division of penaeidins into distinct classes. nih.gov The initial classification into three classes was revised after phylogenetic studies showed that this compound and Penaeidin-2 belong to the same class. ifremer.fr

Phylogenetic trees constructed from penaeidin sequences show that each class forms a distinct cluster, suggesting that gene duplication is a key evolutionary mechanism for the divergence of this peptide family. core.ac.uk The high degree of conservation of PEN4 across species makes it a natural root for phylogenetic trees of penaeidins. nih.gov The ongoing discovery of new penaeidin sequences continues to refine the classification and nomenclature of this diverse peptide family. nih.gov

Mechanisms of Penaeidin Sequence Diversity

The diversity within the penaeidin family arises from several genetic mechanisms. Each penaeidin class is encoded by a unique gene. capes.gov.br The considerable isoform diversity observed, particularly within the PEN3 class, is generated by polymorphism within each penaeidin gene locus. capes.gov.br This intraspecific and even intra-individual variation is not a result of simple allelic polymorphism but may involve alternative transcriptional mechanisms. nih.gov

Gene duplication has played a significant role in the evolution and diversification of penaeidins. researchgate.netcore.ac.uk Following duplication, positive Darwinian selection has likely driven the accelerated rate of amino acid substitutions among these duplicated genes, leading to functional divergence. researchgate.netcore.ac.uk This rapid evolution may be a response to selective pressures from pathogens, with the N-terminal proline-rich domain (PRD) and the C-terminal cysteine-rich domain (CRD) evolving rapidly due to their direct role in antimicrobial defense. researchgate.netcore.ac.uk

Molecular Architecture and Functional Motifs of Penaeidin 1

Primary Amino Acid Sequence Analysis

The primary structure of Penaeidin-1 (B1577061), a peptide of 50 amino acids, reveals a specialized composition that dictates its dual-domain architecture. uniprot.org The sequence is foundational to its classification and function within the broader penaeidin family.

Analysis of various penaeidin isoforms and classes shows a distinct pattern of conservation and variability. The Cysteine-Rich Domain (CRD) is the more conserved of the two domains, particularly in its length and the placement of its six cysteine residues. nih.govresearchgate.net This conservation suggests a fundamental structural and functional role that is maintained across different penaeidin types. A canonical arginine residue located within the CRD's helical region is also highly conserved across all known penaeidin sequences. nih.gov

In contrast, the Proline-Rich Domain (PRD) is markedly variable. nih.gov This variability is evident in both the length of the domain and its specific amino acid composition among different penaeidins. nih.gov Despite this diversity, certain motifs within the PRD, such as Tyr-Thr and Pro-Arg repeats, show conservation across different classes, indicating their potential importance for the peptide's function. nih.gov

DomainConservation LevelKey Characteristics
Proline-Rich Domain (PRD) High Variability nih.govLength and amino acid sequence differ significantly between isoforms. nih.gov
Cysteine-Rich Domain (CRD) High Conservation nih.govLength and the six cysteine positions are largely maintained. nih.govresearchgate.net

The N-terminal domain of this compound is defined by a high concentration of proline residues. nih.govvliz.be The PRD of a typical penaeidin, such as that from this compound, contains approximately 29% proline (7 prolines in 24 residues). frontiersin.org This domain adopts an extended and structurally unconstrained conformation. nih.govresearchgate.net A characteristic feature of the PRD is the presence of Pro-Arg repeats. nih.gov While the PRD from some penaeidin classes (like PEN4) has been shown to possess antimicrobial activity independently, the PRD from others (like PEN3) is inactive on its own, suggesting that its primary role may be in recognizing or interacting with microbial membranes. mdpi.comvliz.be

This compound undergoes several critical post-translational modifications (PTMs) that are essential for its mature structure and function. nih.govwikipedia.org The most significant of these is the formation of three intramolecular disulfide bonds within the CRD. nih.govvliz.be These covalent linkages between the six cysteine residues are fundamental to stabilizing the domain's folded structure. nih.gov The specific disulfide bond arrangement has been determined as Cys1–Cys3, Cys2–Cys5, and Cys4–Cys6 (when numbering the cysteines 1 through 6 in the mature peptide), which creates a highly stable and compact core. ifremer.fr

Other identified PTMs in penaeidins include C-terminal amidation, which can be crucial for biological activity, and the modification of the N-terminal residue to a pyroglutamic acid (pE). nih.govnih.govuniprot.org While glycosylation has been observed in recombinantly produced penaeidins, it is considered a non-native modification. nih.govresearchgate.net

ModificationLocationFunctional Implication
Disulfide Bonds (3) Cysteine-Rich Domain (CRD) nih.govvliz.beStabilizes the globular fold of the CRD and its alpha-helix. nih.govrcsb.org
C-terminal Amidation C-terminus nih.govnih.govMay enhance stability and biological activity. nih.gov
Pyroglutamic Acid (pE) N-terminus nih.govvliz.beBlocks the N-terminus of the peptide. nih.gov

Cysteine-Rich Domain (CRD) Characterization

Structural Features and their Relation to Biological Activity

The unique bipartite structure of this compound, combining a flexible domain with a rigidly structured one, is key to its biological activity. nih.govrcsb.org

A defining structural feature of the Cysteine-Rich Domain (CRD) is the presence of a stable alpha-helix. mdpi.comnih.govresearchgate.net This helical structure is critically stabilized by the network of three disulfide bonds. mdpi.comnih.gov Nuclear Magnetic Resonance (NMR) studies on related penaeidins have shown that this alpha-helix is amphipathic, meaning it has both a hydrophobic and a hydrophilic face. rcsb.org This amphipathic character is a common feature of many antimicrobial peptides and is directly related to their ability to interact with and disrupt microbial cell membranes. The helix is connected to flanking coil regions by the disulfide bridges, creating a compact, globular domain. ifremer.frrcsb.org

Extended Conformation of the PRD

Penaeidins are distinguished by their unique two-domain structure, comprising an N-terminal proline-rich domain (PRD) and a C-terminal cysteine-rich domain (CRD). nih.govmdpi.com Structural analyses, including NMR studies on related penaeidins, have revealed that the PRD adopts an extended and largely unconstrained conformation. nih.govifremer.frresearchgate.net This contrasts sharply with the well-defined, folded structure of the CRD, which features a stable α-helix stabilized by three intramolecular disulfide bonds. nih.govmdpi.comresearchgate.net

The high concentration of proline residues within the PRD is the primary determinant of this extended structure. nih.gov Proline's cyclic side chain restricts the rotational freedom of the polypeptide backbone, preventing the formation of common secondary structures like α-helices and β-sheets. In certain regions, the abundance of proline can induce the formation of a polyproline II helix, a specific type of extended left-handed helix. nih.gov This extended conformation is a hallmark of the penaeidin family and is considered crucial for its interaction with microbial targets. nih.govresearchgate.net

Identification of Key Residues and Motifs for Antimicrobial Potency

The antimicrobial potency of penaeidins is intrinsically linked to specific residues and motifs, particularly within the PRD. mdpi.comresearchgate.net The PRD is not merely a linker but is often the primary locus of antimicrobial activity. researchgate.netmdpi.com For instance, the PRD of this compound contains 7 proline residues out of 24 amino acids, a proline content of 29% that is characteristic of proline-rich antimicrobial peptides (PrAMPs). frontiersin.org

Key features contributing to the antimicrobial potency include:

Proline Residues: The high proline content is fundamental to the peptide's structure and function. frontiersin.org

Cationic Residues: this compound is a highly cationic peptide, with a calculated isoelectric point (pI) of 9.34. vliz.beifremer.fr This positive charge is primarily due to arginine and lysine (B10760008) residues distributed along the sequence, which are critical for the initial electrostatic attraction to negatively charged microbial surfaces. ifremer.frresearchgate.net

Amphipathicity: The arrangement of positively charged (cationic) and hydrophobic residues results in an amphipathic character, which is essential for membrane interaction and subsequent antimicrobial action. researchgate.net

Specific Motifs: Penaeidins contain motifs similar to those in other PrAMPs. A Pro-Ile-Pro-Arg-Pro sequence found in penaeidins is reminiscent of the Pro-Arg-Pro (PRP) repeats in the mammalian peptide bactenecin-7, suggesting a shared evolutionary heritage or functional convergence. vliz.bevliz.be

While the PRD is a major determinant of activity, some studies suggest a cooperative effect between the PRD and the CRD is necessary for the full spectrum of antimicrobial action. researchgate.net However, the activity of isolated PRDs from certain penaeidin classes indicates that this domain can function independently. mdpi.comfrontiersin.org

FeatureDescriptionSignificance for Potency
Proline-Rich Domain (PRD) N-terminal region with high proline content (e.g., 29% in this compound). frontiersin.orgConfers extended structure; primary site of antimicrobial activity in some classes. nih.govfrontiersin.org
Cationic Residues Abundance of Arginine (Arg) and Lysine (Lys) residues. ifremer.frMediates electrostatic attraction to microbial membranes. researchgate.net
Key Motifs Contains sequences like Pro-Ile-Pro-Arg-Pro. vliz.bevliz.beSimilar to motifs in other PrAMPs, indicating potential common mechanisms. vliz.be
Amphipathicity Strategic positioning of hydrophobic and cationic residues. researchgate.netFacilitates membrane interaction and disruption. researchgate.net

Structure-Activity Relationship (SAR) Studies of Penaeidin Peptides

Structure-activity relationship (SAR) studies are essential for deciphering the connection between a peptide's three-dimensional structure and its biological function. nih.gov For penaeidins, these investigations have largely focused on modifying the peptide sequence through truncation and amino acid substitutions to identify the minimal components required for antimicrobial activity and to pave the way for designing more potent or selective derivatives. ifremer.fr

Truncation and Amino Acid Substitution Mutagenesis Approaches

Truncation studies, which involve creating shorter versions of the peptide, have yielded significant insights into penaeidin function. A key finding is that the antimicrobial activity of certain penaeidins resides almost entirely within the PRD. frontiersin.orgplos.org

PRD of Penaeidin-4: The isolated PRD of Penaeidin-4 (from Litopenaeus setiferus) was found to possess antibacterial and antifungal activity, mirroring the target spectrum of the full-length molecule. frontiersin.orgplos.org In some assays, this truncated domain even showed up to five-fold greater antifungal effectiveness than the parent penaeidin. nih.gov

PRD of Penaeidin-3: In contrast, the isolated PRD from Penaeidin-3 was devoid of antimicrobial activity, highlighting functional diversity among penaeidin classes and suggesting that in some cases, the CRD is indispensable. mdpi.com Early studies on a synthetic peptide corresponding only to the proline-rich region of the first-identified penaeidins also reported a lack of activity, supporting the idea of a cooperative role between the two domains in certain classes. vliz.bevliz.be

Amino acid substitution is another powerful tool. To overcome experimental challenges like O-glycosylation during recombinant production in yeast, a Threonine-to-Alanine substitution was made in Penaeidin-3a ([T8A]-Pen-3a). researchgate.net This analogue displayed antimicrobial activity identical to that of the unmodified peptide, indicating that the threonine residue at position 8 is not essential for its function and that such modifications can be made without compromising potency. researchgate.net

Peptide/DomainModificationKey FindingReference(s)
PRD Pen4-1 Truncation (isolated domain)Retained and even exceeded the antifungal activity of the full-length peptide. nih.govfrontiersin.org
PRD Pen3 Truncation (isolated domain)Devoid of antimicrobial activity. mdpi.com
[T8A]-Pen-3a Substitution (Thr8 -> Ala)Antimicrobial activity was unchanged compared to the parent peptide. researchgate.net

Design and Evaluation of Penaeidin Derivatives with Modified Activities

The insights gained from SAR studies provide a rational basis for designing novel penaeidin derivatives with enhanced or modified activities. ifremer.fr The goal is often to improve potency against specific pathogens, broaden the spectrum of activity, or reduce potential toxicity. frontiersin.orgijmrhs.com

While specific research on designing this compound derivatives is limited in the available literature, principles from related peptides offer a clear path forward. For example, the high efficacy of the isolated PRD from Penaeidin-4 makes it a prime candidate for development as a standalone therapeutic agent. nih.gov Derivatives could be designed based solely on this active domain, potentially leading to a smaller, more efficient antimicrobial agent.

Lessons from other PrAMPs, such as bactenecin, show that designing variants with increased net positive charge or greater hydrophobicity can significantly enhance bactericidal activity against specific targets like Gram-negative bacteria. brieflands.com Applying these strategies to penaeidins could involve:

Arginine/Lysine Substitution: Increasing the number of cationic residues in the PRD to enhance affinity for microbial membranes.

Hydrophobic Residue Modification: Altering hydrophobic residues to modulate membrane insertion and disruption capabilities.

Chimeric Peptides: Combining the PRD of a highly active penaeidin with other functional domains.

The evaluation of such designed derivatives would involve systematic testing against a panel of bacteria and fungi to determine their minimum inhibitory concentrations (MIC) and minimum bactericidal/fungicidal concentrations (MBC), thereby quantifying any changes in antimicrobial potency and specificity. ijmrhs.com

Biological Activities and Functional Roles of Penaeidin 1

Antimicrobial Spectrum and Potency

Penaeidin-1 (B1577061) demonstrates a broad spectrum of activity against various microbial pathogens, with a notable preference for certain types of bacteria and fungi. researchgate.netmdpi.com The mechanism and potency of this activity can vary significantly depending on the target microorganism. vliz.be

This compound's antibacterial action is predominantly directed against Gram-positive bacteria. researchgate.netvliz.bevliz.be Research has shown that the mode of action is strain-specific. For instance, penaeidins exert a bactericidal (killing) effect on Bacillus megaterium. vliz.bevliz.be In contrast, they display a bacteriostatic (growth-inhibiting) effect on Micrococcus luteus. researchgate.netvliz.bevliz.be This specificity highlights a nuanced interaction between the peptide and the bacterial cell surface. The activity against M. luteus and other Gram-positive species like B. subtilis can differ between penaeidin isoforms, with some showing greater efficacy than others. nih.gov The initial isolation and characterization of penaeidins confirmed their potent activity against Gram-positive bacteria, a finding that has been consistently supported by subsequent studies using recombinant peptides. espol.edu.ecresearchgate.netresearchgate.net

Table 1: Activity of this compound Against Gram-Positive Bacteria

Bacterial Species Type of Activity Reference(s)
Bacillus megaterium Bactericidal vliz.be, vliz.be
Micrococcus luteus Bacteriostatic vliz.be, vliz.be, researchgate.net

In general, this compound and its closely related isoforms show minimal to no activity against Gram-negative bacteria under many experimental conditions. vliz.bevliz.benih.gov This includes a lack of significant effect against members of the Vibrionaceae family, which are notable pathogens in shrimp. researchgate.netvliz.benih.gov However, some studies have reported that certain members of the broader penaeidin family, which are structurally different from the initial classes, can exhibit activity against Gram-negative bacteria. researchgate.netmdpi.com For instance, LvBigPEN, a member of the penaeidin family from Litopenaeus vannamei, has been shown to bind to and disrupt the cells of the Gram-negative pathogen Vibrio parahaemolyticus. nih.gov Despite these exceptions within the larger family, the primary activity of the originally characterized penaeidins, including this compound, is not directed against Gram-negative species. vliz.benih.gov

This compound possesses significant fungicidal activity against a broad range of filamentous fungi. vliz.benih.govfrontiersin.org A notable target is Fusarium oxysporum, a fungus known to be pathogenic to shrimp. researchgate.netvliz.bevliz.be The peptide's effect is concentration-dependent. At concentrations below the minimum inhibitory concentration (MIC), specifically less than 5 µM, penaeidins induce abnormal morphology by causing reduced growth and elongation of the fungal hyphae. researchgate.netvliz.bevliz.be At higher concentrations (around 10 µM), the peptides have a clear fungicidal effect, preventing the germination of Fusarium spores. vliz.bevliz.be This potent activity against filamentous fungi is a key feature of the penaeidin family. researchgate.net The mechanism is believed to be associated with the peptide's ability to bind to chitin (B13524), a major component of the fungal cell wall. ifremer.fr

**Table 2: Antifungal Activity of this compound Against *Fusarium oxysporum***

Concentration Observed Effect Reference(s)
< 5 µM Reduced hyphal growth and elongation, abnormal morphology vliz.be, vliz.be, researchgate.net
10 µM Fungicidal; prevents spore germination vliz.be, vliz.be

While early studies with recombinant penaeidins produced in yeast systems did not show significant anti-yeast activity, later research using chemically synthesized peptides revealed a different aspect of their functional range. scispace.comnih.gov Synthetic penaeidins have demonstrated notable antifungal activity against several yeast species that are pathogenic to humans, including multiple species of Candida and four serotypes of Cryptococcus. nih.govnih.gov Importantly, this activity was observed against strains that exhibit resistance to multiple conventional antibiotics, highlighting the potential of these peptides. nih.govnih.gov The effect against these yeasts was determined to be fungicidal. nih.gov

Beyond their antibacterial and antifungal roles, penaeidins, including this compound, function as potent antiviral agents, particularly against the White Spot Syndrome Virus (WSSV), a devastating pathogen in shrimp aquaculture. nih.govmdpi.comresearchgate.net Studies have shown that penaeidins can directly interact with the outer surface of the WSSV virion. nih.govbiorxiv.org This binding is proposed to block the virus's entry into host cells by disrupting the interaction between viral envelope proteins (like VP28 and VP24) and their host cell receptors. nih.gov By antagonizing these essential viral proteins, penaeidins effectively inhibit WSSV infection. nih.gov In vivo experiments have confirmed that the presence of penaeidins significantly reduces WSSV replication. researchgate.net

Antifungal Activity against Yeasts (e.g., Candida, Cryptococcus)

Immunomodulatory Properties

In addition to their direct antimicrobial activities, penaeidins function as immunomodulatory molecules, playing a role akin to cytokines in vertebrate immune systems. scispace.comresearchgate.netresearchgate.net They are stored in the granules of shrimp blood cells, known as hemocytes, and are released upon microbial stimulation. scispace.comifremer.fr Research on the tiger shrimp Penaeus monodon has shown that penaeidins can promote the adhesion of specific types of hemocytes (granulocytes and semi-granulocytes) in an integrin-mediated manner. researchgate.net Silencing the penaeidin gene resulted in a significant reduction in the number of adhesive hemocytes, revealing a crucial role in the cellular immune response. researchgate.netroyalsocietypublishing.org This suggests that penaeidins act as signaling molecules that can attract immune cells to sites of infection or injury, thereby helping to orchestrate the broader immune defense. researchgate.netroyalsocietypublishing.org

Influence on Host Immune Cell Responses (e.g., granulocyte adhesion, phagocytosis)

This compound plays a significant role in modulating the behavior of shrimp immune cells, known as hemocytes, particularly granulocytes. Research has shown that penaeidins are synthesized and stored within the cytoplasmic granules of granulocytes. ifremer.frnih.govchula.ac.th Upon microbial challenge or wounding, these peptides are released and can influence hemocyte functions.

Studies on penaeidins have revealed their ability to promote the adhesion of granulocytes and semi-granulocytes. researchgate.net Specifically, research on the tiger shrimp Penaeus monodon demonstrated that penaeidin can enhance the β-integrin-dependent adhesion of these immune cells. nih.gov This process is critical for encapsulating pathogens and for wound healing, where hemocytes aggregate at the site of injury. ntou.edu.tw The migration of penaeidin-positive granulocytes to wound sites suggests an active role in the initial stages of the immune response. researchgate.net

Furthermore, while direct evidence for this compound's specific role in enhancing phagocytosis is part of the broader function of granulocytes, the concentration of these phagocytic cells at inflammatory sites implies an indirect contribution to the clearance of pathogens. chula.ac.thresearchgate.net Granulocytes are known to be involved in phagocytosis, and by attracting these cells to the site of infection or injury, penaeidins facilitate this key cellular defense mechanism. chula.ac.thnih.gov

Role as a Cytokine-Like Molecule

Beyond its antimicrobial properties, this compound functions as a cytokine-like molecule, a signaling protein that mediates immune responses. researchgate.netntou.edu.twntou.edu.twairitilibrary.com This immunomodulatory role is a key aspect of its function within the shrimp's defense system. researchgate.net The proline-rich domain (PRD) of the penaeidin molecule, in particular, has been identified as imparting a pro-inflammatory cytokine-like property. researchgate.net

Penaeidins act as chemoattractants, guiding hemocytes toward sites of injury or infection. nih.gov This was demonstrated in studies where penaeidin attracted penaeidin-positive granulocytes to wound tissue, functioning as an autocrine molecule to aid in tissue repair. researchgate.net This cytokine-like activity is crucial for orchestrating the cellular immune response, ensuring that a sufficient number of immune cells are present at the location where they are needed most. researchgate.netresearchgate.net The ability of penaeidins to promote the adhesion of granulocytes and semi-granulocytes further supports their role as immunomodulatory molecules. researchgate.netnih.gov

Interaction with Host Defense Mechanisms and Inflammatory Responses

This compound is intricately involved in the host's defense mechanisms and the subsequent inflammatory responses. Upon injury or infection, there is a notable increase in penaeidin concentration at the affected site, while levels in circulating hemocytes decrease. researchgate.net This suggests a targeted release and migration of penaeidin-containing granulocytes to the point of inflammation. researchgate.netnih.gov

The peptide acts as a pro-inflammatory cytokine, initiating and modulating the inflammatory response. researchgate.netplos.org This involves attracting granulocytes to the inflammatory site through autocrine activity, which is dependent on integrin-mediated cell migration. researchgate.net By concentrating at the site of inflammation, penaeidins contribute to local defense by directly targeting invading pathogens and by orchestrating the cellular immune response. researchgate.net This dual function as both an antimicrobial agent and an immunomodulator highlights its central role in the shrimp's innate immunity. ntou.edu.twairitilibrary.com

Other Biological Functions

Involvement in Wound Healing and Chitin Assembly

This compound is implicated in the critical processes of wound healing and chitin assembly in shrimp. researchgate.netresearchgate.netresearchgate.net Its involvement in wound healing is closely linked to its cytokine-like properties, where it attracts hemocytes to the site of injury to form a cellular plug and initiate repair. ntou.edu.twresearchgate.net The release of penaeidins at the wound site serves a dual purpose: to eliminate invading microbes and to promote the aggregation of hemocytes necessary for closing the wound. ntou.edu.tw

The peptide's affinity for chitin, a major structural component of the shrimp's exoskeleton and peritrophic membrane, further suggests a role in tissue repair and maintenance. ifremer.frresearchgate.netvliz.bevliz.be This binding ability could be essential for localizing the peptide to the cuticle, providing a protective barrier against infection, especially during the vulnerable molting period. ifremer.frresearchgate.net It is hypothesized that by binding to the newly formed chitin matrix, this compound could contribute to the structural integrity and antimicrobial defense of the healing tissue. researchgate.netvliz.be

Chitin-Binding Affinity and its Biological Implications

This compound exhibits a strong binding affinity for chitin. ifremer.frresearchgate.netbiologists.com This interaction is thought to be mediated by the C-terminal cysteine-rich domain (CRD) of the peptide. nih.govbiologists.com This binding property has significant biological implications for the shrimp's defense system.

The localization of penaeidins to the cuticle, which is rich in chitin, following an immune challenge, supports the idea that this affinity helps to create a defensive layer on the shrimp's exterior. ifremer.frbiologists.com This is particularly important for preventing fungal infections, as many fungal cell walls also contain chitin. vliz.be The binding of penaeidins to fungal chitin is likely a key mechanism of their antifungal activity. nih.govvliz.be Therefore, the chitin-binding ability of this compound not only plays a role in wound healing and cuticle assembly but also directly contributes to its antimicrobial function by targeting chitin-containing pathogens. researchgate.netvliz.be

FeatureDescriptionReferences
Binding Domain The C-terminal cysteine-rich domain (CRD) is thought to mediate chitin binding. nih.govbiologists.com
Biological Role Localizes penaeidins to the chitinous cuticle for defense and wound healing. ifremer.frresearchgate.netbiologists.com
Antifungal Activity The affinity for chitin is crucial for its activity against fungi. nih.govvliz.be

Synergistic Effects with Other Antimicrobial Compounds

The effectiveness of antimicrobial peptides like this compound can be enhanced when they act in concert with other antimicrobial agents. While specific studies detailing the synergistic effects of this compound with other compounds are not extensively documented in the provided context, the general principle of synergy among antimicrobial peptides and with conventional antibiotics is well-established. dovepress.comfrontiersin.org

Antimicrobial peptides often work by disrupting the microbial cell membrane, which can increase the permeability of the membrane to other compounds. dovepress.comfrontiersin.org This mechanism suggests that this compound could potentially act synergistically with other shrimp antimicrobial peptides, such as crustins or anti-lipopolysaccharide factors, to provide a more robust defense against a wide range of pathogens. The combined action of different peptides targeting various microbial structures or pathways can lead to a more effective and rapid killing of pathogens. mdpi.commdpi.com Further research is needed to specifically elucidate the synergistic interactions of this compound with other components of the shrimp's immune arsenal.

Mechanisms of Action of Penaeidin 1

Interaction with Microbial Membranes

The initial and most widely accepted mode of action for many antimicrobial peptides, including penaeidins, is the disruption of the microbial cell membrane's integrity. mdpi.comresearchgate.net This interaction is fundamental to its antimicrobial effect, leading to the loss of cellular homeostasis and eventual cell death. Penaeidins are known to be particularly effective against Gram-positive bacteria and fungi. nih.govmdpi.comvliz.be

Penaeidin-1's primary attack strategy involves compromising the microbial membrane, causing it to become permeable. nih.govresearchgate.net Evidence suggests that penaeidins can insert into the target membrane, leading to its permeabilization and the destruction of the cell membrane. researchgate.net Some related proline-rich AMPs exhibit a dual mode of action, where membrane disruption occurs at higher peptide concentrations, while at lower concentrations, the peptide may enter the cell to act on internal targets. plos.org A study on a large penaeidin molecule from Litopenaeus vannamei, known as LvBigPEN, demonstrated that the peptide has membrane-permeable activity, allowing it to penetrate the bacterium to reach its internal targets. nih.gov The antimicrobial activity of penaeidins against fungi is also linked to their ability to disrupt the plasma membrane. researchgate.net

Several models describe how AMPs disrupt microbial membranes, including the barrel-stave, toroidal pore, and carpet models. mdpi.commdpi.com

Barrel-Stave Model : In this model, the peptides insert themselves into the membrane, perpendicular to the lipid bilayer. They then aggregate to form a pore, much like the staves of a barrel, with the hydrophobic regions of the peptides facing the lipid tails and the hydrophilic regions lining the central channel. researchgate.netrice.edu

Toroidal Pore Model : This model suggests that the peptides insert into the membrane and induce the lipid monolayers to bend continuously, creating a pore lined by both the peptides and the lipid head groups. mdpi.comrice.eduacs.org This action causes significant disruption to the membrane structure.

Carpet Model : Here, peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. mdpi.comacs.org At a critical concentration, this layer disrupts the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.

While these models are well-established for many AMPs, specific studies detailing which of these precise pore-formation models This compound (B1577061) follows are not extensively documented. The general mechanism is described as membrane permeabilization, which could involve aspects of these models. researchgate.netmdpi.com

The selectivity of this compound for microbial cells over host cells is largely due to electrostatic interactions. mdpi.commdpi.com Microbial membranes, particularly those of bacteria, are rich in anionic (negatively charged) components. mdpi.comfrontiersin.org For instance, Gram-positive bacteria have teichoic acids, while Gram-negative bacteria possess lipopolysaccharides (LPS) in their outer membrane, both of which contribute to a net negative surface charge. frontiersin.org

Penaeidins are cationic (positively charged) peptides. vliz.be This positive charge facilitates a strong electrostatic attraction to the negatively charged microbial surfaces, leading to a high concentration of the peptide on the target membrane and subsequent disruption. mdpi.commdpi.com This initial binding is a critical step that precedes membrane permeabilization. mdpi.com

Models of Pore Formation (e.g., toroidal, barrel-stave, if described for penaeidins)

Intracellular Targets and Pathways

Beyond membrane disruption, evidence suggests that penaeidins, as part of the proline-rich antimicrobial peptide (PrAMP) family, can translocate into the microbial cytoplasm and interfere with vital intracellular functions. mdpi.complos.orgfrontiersin.org This non-lytic mechanism often involves the inhibition of nucleic acid or protein synthesis. frontiersin.org

Some AMPs function by entering the cell and targeting the synthesis of DNA and RNA. mdpi.com A study on the penaeidin LvBigPEN revealed that after penetrating the bacterial membrane, it is capable of binding to the bacterial genomic DNA. nih.gov This binding activity suggests a mechanism that involves the inhibition of DNA synthesis, ultimately leading to the cessation of cell replication and death. nih.gov This mode of action is also seen in other proline-rich peptides, such as PR-39, which has been shown to inhibit both DNA and protein synthesis. plos.org

Penaeidins are classified as proline-rich antimicrobial peptides (PrAMPs), a group known for acting on intracellular targets. plos.orgfrontiersin.org A primary mechanism for many PrAMPs is the disruption of protein synthesis, which they achieve by targeting the bacterial ribosome or chaperone proteins like DnaK. mdpi.comfrontiersin.org These peptides can enter the bacterial cell without causing lysis and bind to components of the protein synthesis machinery, leading to a bactericidal outcome. frontiersin.org While direct studies on this compound's effect on protein synthesis are limited, its inclusion in the PrAMP family strongly suggests this as a potential mechanism of action. mdpi.comfrontiersin.org The inhibition of protein synthesis is a potent antibacterial strategy, as it halts the production of enzymes and structural proteins essential for bacterial survival. libretexts.org

Interference with Enzymatic Activities (e.g., DnaK if applicable and confirmed)

Penaeidins are classified as proline-rich antimicrobial peptides (PR-AMPs), a group known for often targeting intracellular molecules rather than solely relying on membrane lysis. plos.org For many insect PR-AMPs, such as drosocin (B118338) and pyrrhocoricin, a key intracellular target is the molecular chaperone DnaK (a 70kDa heat shock protein), which is essential for proper protein folding in bacteria. plos.orgnih.gov Inhibition of DnaK's ATPase activity prevents chaperone-assisted protein folding, leading to metabolic disruption. plos.org

Induction of Apoptosis or Programmed Cell Death in Microbes

This compound demonstrates potent fungicidal activity. nih.gov Studies on synthetic penaeidins, including isoforms from class 3 and 4, have shown effectiveness against various human pathogenic fungi, such as multiple species of Candida and Cryptococcus, including those with established antibiotic resistance. nih.govnih.gov

The mechanism behind this fungicidal effect appears to involve the induction of programmed cell death (PCD), a regulated process similar to apoptosis in higher organisms. nih.govnih.gov Research indicates that for fungal species susceptible to penaeidins, the minimum inhibitory concentration (MIC) is also the minimum fungicidal concentration (MFC); subsequent plating of the assay wells on rich medium showed no fungal growth, confirming a lethal effect rather than mere growth inhibition. nih.gov PCD in fungi can be triggered by a variety of external stressors, including antifungal agents that cause irreparable cellular damage. nih.gov While the precise signaling cascade initiated by this compound in fungal cells is not fully elucidated, its action is consistent with the induction of an apoptotic or necrotic cell death pathway, leading to the elimination of the pathogen. nih.govmdpi.com

Antiviral Mechanisms (e.g., antagonism of viral envelope proteins, blocking viral entry)

A significant body of research highlights the potent antiviral activity of the penaeidin family, including this compound, against the White Spot Syndrome Virus (WSSV), a major pathogen in shrimp aquaculture. nih.govnih.gov The primary antiviral mechanism is the direct antagonism of viral envelope proteins, which effectively blocks the virus from entering host cells. nih.govexlibrisgroup.comtandfonline.com

Studies have shown that several penaeidins, including BigPEN, PEN2, and PEN3, can bind to the outer surface of the WSSV virion. nih.govbiorxiv.org This interaction is mediated by the penaeidin (PEN) domain, which comprises both the proline-rich and cysteine-rich regions. nih.gov By binding to viral envelope proteins, penaeidins physically obstruct the interactions necessary for viral attachment and internalization into host hemocytes. nih.govresearchgate.net

Research has identified specific molecular interactions that underpin this antiviral strategy. For instance, PEN2 competitively binds to the viral envelope protein VP24, preventing it from interacting with the host's polymeric immunoglobulin receptor (pIgR), which is a required cellular receptor for WSSV infection. nih.govnih.govtandfonline.com In a similar manner, another member of the family, BigPEN, binds to the viral envelope protein VP28. nih.govnih.govresearchgate.net This disrupts the interaction between VP28 and the host protein Rab7, a GTPase that is crucial for facilitating viral entry. nih.govnih.govtandfonline.com By blocking these multiple, essential protein-protein interactions, penaeidins effectively halt the viral infection process at its earliest stage. nih.gov

Table 1: Antiviral Mechanisms of Penaeidins Against WSSV

Penaeidin Member Viral Target Protein Host Target Protein Mechanism of Action Result
PEN2 VP24 pIgR Competitively binds to VP24, preventing its interaction with the host pIgR receptor. nih.govnih.govtandfonline.com Blocks viral entry. nih.gov
BigPEN VP28 Rab7 Binds to VP28, disrupting its interaction with the host factor Rab7. nih.govnih.govtandfonline.com Blocks viral entry. nih.gov
General Penaeidins Various envelope proteins N/A Interact with and locate on the outer surface of the WSSV virion. nih.govbiorxiv.org Inhibits virion internalization into hemocytes. nih.govresearchgate.net

Resistance Mechanisms Evolved by Microbes against this compound

The evolution of microbial resistance is a constant challenge for all antimicrobial agents, including antimicrobial peptides (AMPs). wikipedia.org While specific resistance mechanisms evolved by microbes directly against this compound are not extensively documented, general principles of resistance to cationic AMPs can be inferred.

Adaptive Responses to Penaeidin Exposure

Microbes can develop adaptive responses to evade the action of AMPs. A primary strategy for Gram-negative bacteria is the modification of their outer surface to reduce the net negative charge. mdpi.com This is often achieved by altering the lipopolysaccharide (LPS) layer, which is a primary target for cationic peptides. By remodeling the LPS, bacteria can decrease the electrostatic attraction that draws the peptide to the cell surface, thereby conferring resistance. mdpi.commarquette.edu Another adaptive strategy involves the production of extracellular polysaccharides, as seen in bacterial biofilms, which can bind and sequester AMPs, preventing them from reaching the bacterial cell membrane. mdpi.com

Genetic and Physiological Alterations Conferring Resistance

The adaptive responses are underpinned by genetic and physiological changes. Mutations in regulatory genes are a key driver of resistance. For example, mutations in the two-component regulatory system pmrA/pmrB can lead to modifications of LPS that increase resistance to cationic peptides like polymyxins. marquette.edu The evolution of resistance often requires multiple mutations, and can be accelerated in hypermutator bacterial strains. marquette.edu

Interestingly, the diversity within the penaeidin gene family itself is a product of adaptive evolution. researchgate.netcore.ac.uk It is believed that the rapid evolution of different penaeidin isoforms, driven by positive Darwinian selection, is a host response to pressure from evolving pathogens. researchgate.netcore.ac.uk This "evolutionary arms race" means that as pathogens develop resistance, the host evolves more diverse and potent antimicrobial effectors. The high rate of amino acid substitutions in the active domains of penaeidins likely reflects their direct role in combating a wide array of pathogens. researchgate.netcore.ac.uk

Table 2: Potential Microbial Resistance Mechanisms to Cationic Peptides

Mechanism Category Specific Strategy Genetic/Physiological Basis Effect on this compound
Surface Remodeling Modification of Lipopolysaccharide (LPS) Mutations in regulatory genes (e.g., pmrB) leading to altered LPS structure. marquette.edu Reduces electrostatic attraction between the peptide and the bacterial surface.
Sequestration Production of extracellular polysaccharides/DNA Upregulation of genes involved in biofilm matrix production. mdpi.com Binds and neutralizes the peptide before it reaches the cell membrane.
Genetic Adaptation Hypermutation Defects in DNA repair systems (e.g., mismatch repair). marquette.edu Increases the rate at which resistance-conferring mutations arise.

Methodological Approaches in Penaeidin 1 Research

Peptide Synthesis and Purification Techniques

The production of Penaeidin-1 (B1577061) for research purposes is achieved through both chemical synthesis and recombinant expression systems. Each approach offers distinct advantages and challenges.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for generating peptides by sequentially adding amino acids to a growing chain anchored to an insoluble resin support. bachem.com This method allows for the controlled and efficient creation of peptides in a laboratory setting. bachem.com The process simplifies purification as the desired peptide remains attached to the solid phase, facilitating the removal of excess reagents and byproducts. bachem.com

While SPPS is highly effective for routine peptide synthesis, producing full-length penaeidins can be challenging due to their size. nih.gov For medium-sized peptides of 20-30 amino acids, specific reactors and resin quantities are utilized, with adjustments made for different SPPS chemistries like Fmoc or Boc. bachem.com The choice of resin is also critical, with polystyrene crosslinked with divinylbenzene (B73037) being a common option, and the resin load can be adjusted for synthesizing longer or more complex peptide sequences. bachem.com

Table 1: Key Aspects of Solid-Phase Peptide Synthesis (SPPS)

Feature Description Relevance to this compound
Principle Stepwise addition of amino acids to a peptide chain growing on an insoluble resin. bachem.com Enables the precise chemical construction of the this compound sequence.
Process Involves cycles of Nα-protecting group cleavage, washing, coupling of the next protected amino acid, and further washing. bachem.com Allows for the systematic assembly of the 31 amino acid residues of this compound. novoprolabs.com
Advantages Simplifies purification, allows for incorporation of non-natural amino acids, and enables specific modifications like C-terminal amidation. bachem.comnih.gov Crucial for producing functionally active this compound and its analogues for structural and functional studies.
Limitations Can be inefficient for very long peptides. nih.gov The full-length synthesis of penaeidins can be challenging, often necessitating alternative strategies like native ligation. nih.gov

Recombinant DNA technology offers a cost-effective and scalable method for producing peptides like penaeidins. openmicrobiologyjournal.com Various host systems, including bacteria, yeast, and insect cells, are employed for this purpose. openmicrobiologyjournal.comsigmaaldrich.com

Yeast, particularly Saccharomyces cerevisiae and Pichia pastoris, are attractive systems due to their capacity to carry expression plasmids and be easily scaled up for higher yields. nih.govsigmaaldrich.com For instance, a penaeidin from Fenneropenaeus chinensis was successfully produced using a Pichia pastoris system. nih.gov However, recombinant production in yeast can sometimes lead to non-native modifications, such as glycosylation or the addition of extra residues at the N-terminus, which may impact the peptide's function. nih.gov

Insect cell expression systems, such as those using Sf9 and Sf21 cells derived from Spodoptera frugiperda, are another powerful option. sigmaaldrich.comresearchgate.netthermofisher.com These systems, often employing baculovirus as a vector, can achieve high levels of protein expression and perform post-translational modifications that are more similar to those in mammalian cells. thermofisher.com Recombinant penaeidin from the tiger shrimp Penaeus monodon has been expressed using an insect-baculovirus system. researchgate.net

Table 2: Comparison of Recombinant Expression Systems for Penaeidin Production

Expression System Advantages Disadvantages Example
Yeast (S. cerevisiae, P. pastoris) Cost-effective, easy to scale up, capable of some post-translational modifications. sigmaaldrich.com Can result in non-native glycosylation and other modifications that may alter function. nih.gov Production of Fenneropenaeus chinensis penaeidin in P. pastoris. nih.gov
Insect Cells (e.g., Sf9, Sf21) High expression levels, complex post-translational modifications similar to higher eukaryotes. thermofisher.com More complex and costly than yeast systems. Expression of Penaeus monodon penaeidin. researchgate.net

For large and complex peptides like penaeidins, which consist of two distinct domains, native chemical ligation (NCL) is a particularly effective synthesis strategy. nih.govvulcanchem.com This technique involves the covalent condensation of two or more unprotected peptide segments to form a larger, native polypeptide chain. wikipedia.org

The process relies on the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. wikipedia.org This reaction is highly specific and results in the formation of a native peptide bond at the ligation site. wikipedia.org NCL is well-suited for penaeidins because their proline-rich domain (PRD) and cysteine-rich domain (CRD) can be synthesized separately and then efficiently linked together. nih.govvulcanchem.com This approach has been successfully used to synthesize penaeidin isoforms, yielding bioactive peptides that closely mimic their native counterparts. nih.govvulcanchem.comresearchgate.net

Recombinant Expression Systems for Penaeidin Production (e.g., yeast, insect cell systems)

Structural Characterization Techniques

Determining the three-dimensional structure of this compound is crucial for understanding its mechanism of action. This is achieved through a combination of high-resolution spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the high-resolution three-dimensional structure of peptides and proteins in solution. nih.gov For penaeidins, NMR studies have been instrumental in revealing the distinct structural features of its two domains.

Circular Dichroism (CD) spectroscopy is a widely used technique for studying the secondary structure and conformational changes of proteins and peptides. researchgate.net It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. nih.gov The resulting CD spectrum provides information about the proportions of different secondary structural elements, including α-helices, β-sheets, and random coils. researchgate.netnih.gov

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a powerful and widely used technique for determining the three-dimensional atomic structure of molecules, including proteins and peptides. nih.govsci-hub.seresearchgate.net The methodology involves crystallizing the molecule of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern is analyzed to calculate the electron density map of the molecule, from which a detailed 3D model can be built. nih.govsci-hub.se This technique has been instrumental in understanding the structure-function relationships of countless biological macromolecules. sci-hub.senih.gov

To date, a high-resolution three-dimensional structure of this compound determined by X-ray crystallography has not been reported in publicly available scientific literature. While the structures of many other antimicrobial peptides have been elucidated using this method, providing insights into their mechanisms of action, the specific atomic arrangement of this compound remains to be determined through this technique. nih.govpan.pl The primary structure of penaeidins, with a proline-rich N-terminal domain and a cysteine-rich C-terminal domain, suggests a complex fold that may present challenges for crystallization. vliz.beespol.edu.ec

Mass Spectrometry (e.g., MALDI-TOF MS, FTICR MS) for Isoform Identification and Analysis

Mass spectrometry (MS) is a crucial analytical technique in the study of penaeidins, offering high sensitivity and accuracy for determining the molecular weights of peptides and their fragments. It is particularly valuable for identifying the various isoforms of penaeidins that often exist within a single shrimp species. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS has been frequently employed to analyze crude hemocyte extracts and purified fractions from shrimp. nih.gov This technique allows for the rapid determination of the molecular masses of different penaeidin isoforms present in a sample. nih.gov By analyzing the mass-to-charge ratio (m/z) of the ions generated, researchers can detect the presence of multiple penaeidin variants, which may differ by only a few amino acid substitutions. nih.gov However, MALDI-TOF MS alone does not typically provide sequence information. nih.gov

Fourier Transform Ion Cyclotron Resonance (FTICR) MS offers ultra-high resolution and mass accuracy, making it an exceptionally powerful tool for the detailed characterization of penaeidin isoforms. nih.govnih.govmdpi.com This high resolution allows for the differentiation of isoforms with very similar masses and can help in the identification of post-translational modifications. nih.govuniversiteitleiden.nl FTICR-MS can also be coupled with fragmentation techniques (tandem MS or MS/MS) to obtain amino acid sequence information from the intact peptides, a "top-down" sequencing approach. nih.govosu.edu This is a significant advantage over methods that require enzymatic digestion of the peptide before analysis. nih.gov In the context of penaeidin research, FTICR-MS has been proposed as a method to conclusively identify individual isoforms without the need for chemical modification or enzymatic cleavage. nih.gov

Table 1: Application of Mass Spectrometry Techniques in this compound Research

Technique Application in this compound Research Key Findings

| MALDI-TOF MS | - Rapidly determines the molecular weight of various penaeidin isoforms in hemocyte extracts. nih.gov

  • Monitors the purification of penaeidins. | - Revealed the presence of multiple penaeidin isoforms within a single shrimp species. nih.gov
  • Showed variability in penaeidin expression between individual shrimp. nih.gov | | FTICR MS | - Provides ultra-high resolution and accurate mass measurements for distinguishing closely related isoforms. nih.govmdpi.com
  • Enables "top-down" sequencing of intact penaeidins to determine their amino acid sequence. nih.gov | - Proposed as a definitive method for identifying specific penaeidin isoforms without prior enzymatic digestion. nih.gov
  • Can be used to characterize post-translational modifications. nih.govmdpi.com |
  • In Vitro Assays for Biological Activity Evaluation

    Antimicrobial Susceptibility Testing (MIC, MBC)

    Antimicrobial susceptibility testing is fundamental to characterizing the biological activity of this compound. The most common methods used are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). nelsonlabs.comqlaboratories.com

    The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. qlaboratories.comidexx.com It is a measure of the peptide's bacteriostatic activity. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of the antimicrobial agent that results in the death of a certain percentage (typically ≥99.9%) of the initial microbial inoculum. qlaboratories.com While the MIC indicates growth inhibition, the MBC provides information on the agent's killing ability. qlaboratories.comnih.gov

    Studies on various penaeidin family members have demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria and fungi. vliz.beespol.edu.ecresearchgate.net The MIC values are often in the low micromolar range, highlighting the efficacy of these peptides. For instance, native penaeidins have shown a bactericidal effect against Bacillus megaterium and a bacteriostatic effect on Micrococcus luteus. vliz.be They also inhibit the growth of a range of filamentous fungi. vliz.be

    Table 2: Reported Antimicrobial Activity of Penaeidins

    Peptide Family Target Microorganism Assay Result (Concentration Range) Reference
    Penaeidins Gram-positive bacteria MIC 0.3-5 µM researchgate.net
    Penaeidins Fungi MIC 1.25-10 µM researchgate.net
    Penaeidins Gram-negative bacteria MIC 10-33 µM researchgate.net
    Penaeidins Bacillus megaterium Bactericidal Assay Effective killing observed vliz.be
    Penaeidins Micrococcus luteus Bacteriostatic Assay Growth inhibition observed vliz.be
    Penaeidins Fusarium oxysporum Antifungal Assay Growth inhibition observed vliz.be

    Membrane Permeabilization Assays (e.g., fluorescence-based)

    A common mechanism of action for many antimicrobial peptides is the disruption of the microbial cell membrane. Fluorescence-based assays are widely used to investigate this membrane permeabilization activity. plos.orgplos.org These assays utilize fluorescent probes that change their emission properties upon interaction with the membrane or entry into the cell. plos.orgmdpi.com

    One such assay is the N-phenyl-1-naphthylamine (NPN) uptake assay , which is used to assess the permeabilization of the outer membrane of Gram-negative bacteria. plos.org NPN is a hydrophobic probe that fluoresces weakly in an aqueous environment but exhibits a significant increase in fluorescence when it enters the hydrophobic interior of a damaged membrane. plos.org An increase in NPN fluorescence in the presence of a peptide indicates that it has disrupted the outer membrane integrity. plos.org

    Another common method involves the use of dyes like propidium iodide (PI) . plos.orgmdpi.com PI is a fluorescent molecule that cannot cross the membrane of viable cells. However, if the membrane is compromised, PI can enter the cell and intercalate with DNA, resulting in a strong red fluorescence. plos.org The percentage of PI-positive cells, often quantified by flow cytometry, correlates with the extent of membrane damage. plos.org While specific studies detailing these assays for this compound are not extensively published, the general understanding is that the antimicrobial activity of penaeidins involves compromising the microbial membrane. nih.gov

    Cytotoxicity Assays (non-human cells, e.g., microbial, insect, fish cells)

    Cytotoxicity assays are essential for determining the potential toxic effects of a peptide on various cell types. promega.com These assays measure parameters like cell viability, membrane integrity, or metabolic activity to assess whether a compound is harmful to cells. promega.com For the development of antimicrobial agents, it is crucial to demonstrate that the peptide is selectively toxic to microbial cells while having minimal effect on host cells, such as those from insects or fish in the context of aquaculture.

    In the study of penaeidins, cytotoxicity assays have been performed to evaluate their effects on non-target cells. For example, preliminary cytotoxicity assays on a proline-rich domain (PRD) of a penaeidin from Litopenaeus setiferus indicated that it did not affect the growth of human monocytes in culture. nih.gov This suggests a degree of specificity for microbial targets. However, comprehensive studies detailing the cytotoxicity of this compound against a broad range of non-human cells, such as those from relevant insect or fish cell lines, are limited in the available literature.

    Hemocyte Adhesion and Immune Modulation Assays

    Beyond direct antimicrobial activity, some penaeidins have been shown to possess immunomodulatory functions, acting as signaling molecules in the shrimp immune system. researchgate.netscispace.comresearchgate.net Assays that measure hemocyte behavior, such as adhesion, are used to investigate these roles.

    A study on penaeidin from the tiger shrimp Penaeus monodon revealed its function as a cytokine-like molecule that promotes the adhesion of shrimp hemocytes (blood cells). researchgate.net In these assays, shrimp hemocytes are cultured in vitro, and the number of adherent cells is quantified after treatment with the peptide. It was demonstrated that the addition of chemically synthesized penaeidin or its proline-rich domain (PRD) could restore the adhesive capacity of hemocytes in which penaeidin expression had been knocked down. researchgate.net

    This effect on hemocyte adhesion was found to be mediated through the integrin-beta receptor. researchgate.net When the expression of penaeidin was reduced, there was a corresponding decrease in the expression of integrin-beta and collagen, and an increase in collagenase expression. researchgate.net The addition of an integrin-beta ligand competitor (RGDS peptide) also reduced hemocyte adhesion, mimicking the effect of penaeidin knockdown. researchgate.net These findings indicate that this compound can modulate immune cell behavior, a crucial aspect of the shrimp's defense response. researchgate.netscispace.com

    The study of this compound, a key antimicrobial peptide (AMP) in shrimp, relies on a variety of sophisticated molecular and immunological techniques. These methods are essential for elucidating its gene expression, localization within tissues, and functional role in the shrimp immune response.

    Quantitative Real-Time PCR (qPCR)

    Quantitative Real-Time PCR (qPCR) is a cornerstone technique for analyzing this compound gene expression due to its high sensitivity, specificity, and quantitative accuracy. thermofisher.comgene-quantification.de This method allows researchers to measure the abundance of this compound mRNA transcripts in different tissues and under various conditions, such as after a pathogen challenge.

    The process begins with the extraction of total RNA from shrimp tissues, most notably the hemocytes, which are the primary site of penaeidin synthesis. nih.govifremer.fr This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction. thermofisher.com The reaction includes specific primers designed to amplify a unique segment of the this compound gene and a fluorescent dye (like SYBR Green) or a fluorescently-labeled probe that binds to the amplified DNA. nih.gov As the PCR cycles progress, the fluorescence intensity increases proportionally to the amount of amplified product, which is monitored in real-time.

    To ensure accuracy, the raw qPCR data is normalized using a stably expressed reference or housekeeping gene, such as β-actin or Elongation Factor-1 alpha (EF-1α). nih.gov The relative expression level of the this compound gene is often calculated using the 2-ΔΔCT method, which compares the expression in a test condition (e.g., infected shrimp) to a control condition (e.g., uninfected shrimp). nih.gov

    Studies frequently use qPCR to demonstrate the upregulation of this compound expression following challenge with pathogens. For instance, after infection with Vibrio parahaemolyticus or White Spot Syndrome Virus (WSSV), qPCR analysis has shown a significant increase in this compound transcripts in hemocytes, indicating its active role in the innate immune response. nih.govnih.gov The technique is also crucial for validating the efficiency of gene knockdown experiments, where RNA interference (RNAi) is used to silence the this compound gene to study its function during an infection. nih.gov

    Table 1: Example of qPCR Experimental Parameters for this compound Analysis

    Parameter Description Example from Research
    Target Gene Penaeidin (e.g., PEN-1, PEN-3, PEN-4) PEN4 ekb.eg
    Reference Gene A constitutively expressed gene for normalization EF-1α nih.gov
    Template cDNA synthesized from total RNA Hemocyte-derived cDNA nih.govnih.gov
    Detection Chemistry Fluorescent dye or probe SYBR Green nih.gov
    Quantification Method Relative quantification 2-ΔΔCT Method nih.gov

    | Cycling Protocol | Thermal cycling conditions | 40 cycles of 95°C for 15s, 62°C for 1 min nih.gov |

    Northern Blot Analysis

    Northern blot analysis is a classic technique used to detect and characterize specific RNA molecules in a sample. In this compound research, it has been instrumental in determining the size of penaeidin mRNA transcripts and identifying the primary tissues of their synthesis. ifremer.frnii.ac.jp

    The method involves extracting total RNA from various shrimp tissues, separating the RNA by size using agarose (B213101) gel electrophoresis, and then transferring (blotting) the separated RNA onto a nylon membrane. ifremer.frresearchgate.net The membrane is then hybridized with a labeled probe—a single-stranded DNA or RNA fragment complementary to the this compound mRNA sequence. The probe is typically labeled with a radioactive isotope (e.g., ³²P) or a chemiluminescent tag. ifremer.fr

    After hybridization and washing to remove the unbound probe, the membrane is exposed to X-ray film or a digital imager to visualize the RNA bands that have bound to the probe. The results of Northern blot analyses have consistently shown that penaeidin mRNA is highly abundant in hemocytes. ifremer.frnii.ac.jp Weaker signals are sometimes detected in other tissues like the heart and gills, which is often attributed to the presence of infiltrating hemocytes rather than synthesis by the tissue cells themselves. ifremer.fr These studies have revealed that penaeidin mRNA is approximately 750 nucleotides in size. ifremer.fr While largely superseded by qPCR for quantification, Northern blotting provides valuable qualitative data on transcript size and integrity.

    RNA Sequencing and Transcriptomics

    RNA Sequencing (RNA-seq) is a high-throughput sequencing technology that provides a comprehensive and unbiased snapshot of the entire transcriptome of a cell or tissue at a given moment. frontiersin.orgnih.gov In the context of this compound research, RNA-seq has enabled a broader understanding of the shrimp's immune response to pathogens. frontiersin.orgmdpi.com

    Unlike qPCR, which targets specific genes, RNA-seq sequences all RNA molecules in a sample, allowing for the discovery of novel genes and the simultaneous analysis of thousands of gene expression profiles. frontiersin.orgnih.gov This transcriptomic approach has been used to identify and quantify the expression of all penaeidin family members, including this compound, in shrimp challenged with pathogens like Vibrio or WSSV. mdpi.comnih.gov

    The analysis of differentially expressed genes (DEGs) between infected and non-infected shrimp has confirmed that penaeidins are among the key immune effectors that are significantly upregulated during infection. mdpi.com Transcriptomic studies of the lymphoid organ and hemocytes have provided detailed insights into the complex signaling pathways (such as the Toll and IMD pathways) that regulate the expression of penaeidins and other antimicrobial peptides. mdpi.comifremer.fr RNA-seq is a powerful tool for generating large-scale gene expression data, which helps to place the function of this compound within the broader network of the shrimp's innate immune system. frontiersin.orgresearchgate.net

    Immunohistochemistry for Tissue Localization

    Immunohistochemistry (IHC) is a powerful technique used to visualize the specific location of proteins within a tissue section. For this compound research, IHC has been essential for confirming that the penaeidin peptides are synthesized and stored within a specific type of blood cell, the hemocyte. ifremer.frnih.gov

    This method utilizes antibodies that specifically bind to penaeidin peptides. The process involves fixing shrimp tissue sections, permeabilizing the cells to allow antibody entry, and then incubating the tissue with a primary antibody raised against penaeidins. ifremer.frresearchgate.net A secondary antibody, which is conjugated to an enzyme or a fluorescent dye and recognizes the primary antibody, is then added. This results in a colored or fluorescent signal at the site of the antigen-antibody reaction, which can be visualized under a microscope. researchgate.net

    Using this approach, researchers have definitively shown that penaeidins are localized within the cytoplasmic granules of granular hemocytes. researchgate.netresearchgate.net Confocal microscopy images have further revealed that these penaeidin-containing hemocytes can infiltrate other tissues, such as the midgut epithelium, suggesting they play a surveillance role throughout the shrimp's body. ifremer.fr IHC provides crucial evidence that complements gene expression data, confirming that the mRNA transcripts detected by qPCR and Northern blotting are indeed translated into peptides and stored in specific immune cells, ready for deployment against invading pathogens. ifremer.frnih.gov

    In Vivo Model Systems for Efficacy Studies (non-human)

    To assess the functional efficacy of this compound in a living organism, researchers rely on non-human in vivo model systems. These models are indispensable for understanding the peptide's protective role during an actual infection.

    Crustacean Infection Models (e.g., shrimp challenge tests with Vibrio, Aerococcus, Fusarium, WSSV)

    The most relevant in vivo models for studying this compound are crustacean infection models, specifically challenge tests using the shrimp themselves. nih.govmdpi.com These experiments involve intentionally exposing shrimp to a pathogen and observing the course of the infection, often while manipulating the expression of the this compound gene.

    The general procedure for a challenge test involves several key steps. First, healthy, specific-pathogen-free (SPF) shrimp are acclimated to controlled laboratory conditions. mdpi.com An inoculum of the pathogen is prepared; this could be a suspension of bacteria like Vibrio parahaemolyticus or viral particles like WSSV. frontiersin.orgpeerj.com The shrimp are then challenged with the pathogen through methods that mimic natural infection routes, such as immersion in contaminated water, oral administration via infected feed, or direct injection into the muscle or hemocoel. frontiersin.orgpeerj.comtrjfas.org

    To specifically investigate this compound's role, its gene is often silenced using RNA interference (RNAi) prior to the challenge. nih.govnih.gov In these experiments, shrimp are injected with double-stranded RNA (dsRNA) specific to the this compound gene, which leads to the degradation of its mRNA and a reduction in the peptide's production. nih.govmdpi.com A control group is typically injected with a non-specific dsRNA (e.g., GFP dsRNA). nih.gov

    Following the challenge, researchers monitor several outcomes. The primary endpoint is often the cumulative mortality or survival rate over a period of several days. nih.govtandfonline.com Additionally, the pathogen load in various tissues (e.g., gills, muscle, hemolymph) is quantified using qPCR to determine if the absence of this compound allows for more rapid pathogen replication. nih.gov

    Table 2: Summary of Findings from Shrimp Challenge Studies

    Pathogen Shrimp Species Key Findings
    Vibrio parahaemolyticus Litopenaeus vannamei Knockdown of a penaeidin member (LvBigPEN) led to increased bacterial load and higher cumulative mortality, indicating its crucial role in controlling this bacterial pathogen. nih.gov
    White Spot Syndrome Virus (WSSV) Litopenaeus vannamei Silencing of penaeidin genes via RNAi resulted in significantly higher viral loads and increased susceptibility to WSSV, leading to lower survival rates. nih.govtandfonline.com Rescue experiments, where recombinant penaeidins were injected into knockdown shrimp, restored a higher survival rate. tandfonline.com

    | Vibrio penaeicida | Litopenaeus stylirostris | A direct relationship was found between higher levels of penaeidin gene expression at 24 hours post-infection and the shrimp's ability to survive the infection. ifremer.fr |

    These in vivo models have provided compelling evidence that this compound is a critical component of the shrimp's defense system against major bacterial and viral pathogens. Challenge tests with other pathogens like the fungus Fusarium or the bacterium Aerococcus viridans have also been used to demonstrate the broad-spectrum activity of penaeidins. nii.ac.jp

    Other Invertebrate Model Systems (e.g., Galleria mellonella)

    The greater wax moth, Galleria mellonella, has become a widely utilized invertebrate model for the preliminary in vivo assessment of antimicrobial compounds and for studying host-pathogen interactions. mdpi.comnih.gov Its utility in immunological research stems from the notable structural and functional similarities between the insect's innate immune system and that of mammals, providing a more biologically relevant environment than in vitro assays. mdpi.com The use of G. mellonella larvae serves as an important intermediate step for screening the efficacy of novel antimicrobial agents before undertaking more complex and costly studies in mammalian models. nih.gov

    Methodologically, research using G. mellonella involves challenging the larvae with a pathogen to establish an infection. The efficacy of an antimicrobial peptide like this compound would then be evaluated by administering the compound and monitoring various outcomes. Key parameters measured in this model include larval survival rates, which provide a direct measure of the compound's ability to protect the host. researchgate.net The insect's humoral immune response is also a critical area of observation. nih.gov This includes monitoring melanization, the process of forming melanin (B1238610) around invading microbes, which is a visible indicator of an active immune response. nih.gov Cellular immunity is assessed by quantifying the density of hemocytes (insect blood cells), which are crucial for immune functions like phagocytosis and encapsulation. researchgate.netnih.gov Furthermore, researchers can analyze the expression of the larva's own endogenous antimicrobial peptides to understand how an external agent like this compound might modulate the host's innate immune functions. nih.gov

    The model allows for controlled experiments where larvae are typically injected with a specific dose of a pathogen, followed by the therapeutic agent. researchgate.net Control groups, such as those injected with phosphate-buffered saline (PBS) or the pathogen alone, are used to validate the results. nih.gov The relative ease of sourcing and handling G. mellonella larvae, combined with the rapid generation of results (often within 48-72 hours), makes it a valuable tool for high-throughput screening. nih.gov

    FeatureDescriptionCommonly Measured ParametersReferences
    Model OrganismLarvae of the greater wax moth, Galleria mellonella.N/A mdpi.com
    Primary UseIn vivo screening of antimicrobial compound efficacy and toxicity; study of host-pathogen interactions.Larval survival rate, melanization, hemocyte density, bacterial/fungal burden, expression of host antimicrobial peptides. nih.govnih.gov
    Key AdvantagesLow cost, high-throughput capability, ethical alternative to vertebrates for preliminary screening, and results correlate well with mammalian models.N/A mdpi.comnih.gov
    Experimental PathogensA wide range of bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).Pathogen load (Colony Forming Units), biofilm formation. mdpi.comresearchgate.netnih.gov

    Vertebrate Animal Models (non-human, e.g., zebrafish for infection models)

    The zebrafish (Danio rerio) has emerged as a powerful non-human vertebrate model for investigating infectious diseases and the function of the innate immune system. nih.govmdpi.com Several features make it particularly suitable for this research, including the optical transparency of its larvae, which allows for high-resolution, non-invasive imaging of host-pathogen interactions in a living organism. nih.gov Crucially, zebrafish larvae rely solely on their innate immune system for the first 4-6 weeks of life, as their adaptive immune system is not yet fully functional. mdpi.com This developmental window provides a unique opportunity to study the mechanisms of innate immunity and the in vivo efficacy of immunomodulatory molecules like antimicrobial peptides without confounding variables from an adaptive response. mdpi.com

    The methodological approach for using zebrafish in antimicrobial peptide research typically involves establishing a systemic infection model. diva-portal.org This is often achieved through the microinjection of a known quantity of a pathogen, such as Vibrio vulnificus or Klebsiella pneumoniae, into a specific location like the yolk sac of the zebrafish embryo. diva-portal.orgfrontiersin.org To test the efficacy of a peptide like this compound, the compound could be co-injected with the pathogen or administered separately.

    Researchers then monitor several key outcomes. The primary endpoint is often the survival rate of the infected larvae over a set period, which provides clear data on the protective effect of the treatment. frontiersin.org Beyond survival, the model allows for the quantification of the pathogen burden within the host, offering insights into bacterial clearance. diva-portal.org The transparency of the larvae also enables the direct visualization of immune cell responses, such as the migration of neutrophils and macrophages to the site of infection. nih.gov Furthermore, molecular techniques like quantitative real-time PCR (qRT-PCR) can be employed to measure the expression levels of the host's own immune-related genes, revealing how the therapeutic peptide might modulate the innate immune response at a genetic level. diva-portal.orgfrontiersin.org For instance, studies on the peptide epinecidin-1 (B1576705) in a zebrafish model analyzed its impact on the expression of cytokines like interleukins and tumor necrosis factor-alpha. frontiersin.org

    FeatureDescriptionCommonly Measured ParametersReferences
    Model OrganismZebrafish (Danio rerio), primarily in embryonic and larval stages.N/A nih.gov
    Primary UseIn vivo study of host-pathogen interactions, innate immunity, and efficacy of antimicrobial agents.Survival rates, bacterial/viral load, immune cell migration (neutrophils, macrophages), expression of immune-related genes (e.g., cytokines). nih.govdiva-portal.orgfrontiersin.org
    Key AdvantagesOptical transparency of larvae, rapid ex utero development, genetic tractability, and a period where only the innate immune system is active.N/A nih.govmdpi.com
    Experimental PathogensVarious human and aquatic pathogens, including Klebsiella pneumoniae, Vibrio vulnificus, Pseudomonas aeruginosa, and Staphylococcus aureus.Systemic infection levels, inflammation processes. mdpi.comdiva-portal.orgfrontiersin.org

    Translational Research and Potential Applications of Penaeidin 1

    Role in Aquaculture Health Management

    The innate immune system of shrimp relies on effector molecules like penaeidins to combat a wide array of pathogens that threaten aquaculture production. nih.gov Research into Penaeidin-1 (B1577061) has illuminated its crucial role in preventing and treating crustacean diseases, ultimately contributing to the enhancement of disease resistance in farmed shrimp.

    Prevention and Treatment of Crustacean Diseases

    Penaeidins are key components of the shrimp's defense against microbial infections. nih.gov They are stored in the granules of hemocytes, the primary immune cells in shrimp, and are released upon microbial challenge. nih.gov this compound exhibits a broad spectrum of activity, primarily against Gram-positive bacteria and filamentous fungi. vliz.benovoprolabs.commdpi.com Its effectiveness has been demonstrated against various pathogens relevant to aquaculture. For instance, penaeidins have shown a bactericidal effect against Bacillus megaterium and a bacteriostatic or slow bactericidal effect against Micrococcus luteus and the crustacean pathogen Aeromonas viridans. novoprolabs.com

    The unique structure of penaeidins, featuring a proline-rich N-terminal domain (PRD) and a cysteine-rich C-terminal domain (CRD), underpins their antimicrobial function. mdpi.com While the CRD is involved in binding to microbial surfaces, the PRD is often associated with the direct antimicrobial action. nih.govntou.edu.tw Studies have shown that the expression of penaeidin genes is significantly upregulated in shrimp following a challenge with pathogens like Vibrio parahaemolyticus, indicating their active role in the immune response to prevent and control disease outbreaks. nih.govnih.gov Furthermore, some penaeidins have demonstrated antiviral activity, playing a role in the defense against viruses such as the White Spot Syndrome Virus (WSSV). mdpi.com

    Antimicrobial Spectrum of Penaeidins

    Pathogen TypeExamplesObserved Effect of PenaeidinsReference
    Gram-positive BacteriaBacillus megaterium, Micrococcus luteusBactericidal and bacteriostatic effects novoprolabs.com
    FungiFusarium oxysporumInhibition of growth and germination nih.govnovoprolabs.com
    Gram-negative BacteriaVibrio parahaemolyticusUpregulated expression in response to infection nih.govnih.gov
    VirusesWhite Spot Syndrome Virus (WSSV)Antiviral defense participation mdpi.com

    Application in Shrimp Farming for Disease Resistance Enhancement

    The discovery of penaeidins has opened new avenues for enhancing disease resistance in commercially farmed shrimp species like Litopenaeus vannamei. researchgate.net Since shrimp lack an adaptive immune system, bolstering their innate immunity is a critical strategy for disease management. google.com The application of penaeidins has been shown to increase resistance against pathogenic infections. researchgate.net

    Research has focused on methods to increase the expression or availability of penaeidins in shrimp. For example, supplementing shrimp feed with probiotics or organic acids has been shown to significantly improve penaeidin gene expression, leading to enhanced resistance against pathogens like V. parahaemolyticus. e-fas.org This suggests that dietary modulation can be a practical approach to boost the natural defenses of shrimp. The overexpression of antiviral genes, in conjunction with the action of antimicrobial peptides like penaeidins, contributes to a more robust immune response and higher survival rates in the face of viral challenges such as WSSV. researchgate.net

    Strategies for Penaeidin Delivery in Aquaculture Settings

    Effective delivery of this compound and other AMPs in an aquaculture environment is a significant area of research. Direct injection is often impractical for large-scale shrimp farming. google.com Therefore, oral delivery methods are highly sought after.

    One promising strategy is bioencapsulation , where the peptide is incorporated into live feed organisms. jmbfs.org Artemia (brine shrimp) nauplii, a common live food in shrimp hatcheries, can be enriched with various substances. core.ac.uk This method involves immersing the Artemia in a solution containing the desired peptide, which they then ingest and carry to the shrimp larvae. jmbfs.orgcore.ac.uk This technique has been explored for the delivery of nutrients, probiotics, and therapeutic agents. jmbfs.org

    Another innovative approach involves the use of transgenic bioreactors . For example, duckweed has been genetically engineered to produce penaeidins. vliz.be This transgenic duckweed can then be used as a feed ingredient, delivering the antimicrobial peptide directly to the shrimp upon consumption. This method offers the potential for large-scale, cost-effective production and delivery of penaeidins in aquaculture feeds. vliz.be Furthermore, research into nanoparticle-based drug delivery systems for oral administration of AMPs is an active field, which could offer protected and targeted release of this compound in the shrimp's digestive system. frontiersin.org

    Biotechnological Applications

    The potent and broad-spectrum antimicrobial properties of this compound have positioned it as a candidate for various biotechnological applications, extending beyond crustacean health into areas like agriculture and the development of novel antimicrobial agents.

    Development of Novel Antimicrobial Agents for Agricultural Use

    The challenge of controlling plant diseases has driven the search for new and effective antimicrobial compounds. Penaeidins have emerged as a potential source for developing such agents for agricultural applications. researchgate.net The expression of a shrimp penaeidin gene, Penaeidin4-1, in transgenic creeping bentgrass has been shown to confer significant resistance to major fungal diseases. researchgate.net This demonstrates the potential of using penaeidin genes to engineer broad-spectrum fungal disease resistance in economically important crop species. The antimicrobial activity of penaeidins against a range of plant pathogenic fungi makes them attractive candidates for the development of biopesticides or for the genetic modification of crops to enhance their innate immunity.

    Application of Penaeidin in Plant Disease Resistance

    Penaeidin TypeTransgenic PlantTarget PathogenOutcomeReference
    Penaeidin4-1Creeping Bentgrass (Agrostis stolonifera L.)Sclerotinia homoeocarpa (Dollar Spot), Rhizoctonia solani (Brown Patch)Enhanced resistance to fungal diseases researchgate.net

    Bioengineering of Penaeidin for Enhanced Stability and Efficacy

    To improve the therapeutic and biotechnological potential of this compound, researchers are exploring various bioengineering strategies to enhance its stability and efficacy. The natural structure of penaeidins, with disulfide bonds in the CRD, already provides a degree of stability. mdpi.comresearchgate.net However, modifications can further improve their properties.

    One approach is the creation of recombinant penaeidins in expression systems like yeast or insect cells. ntou.edu.tw This allows for the production of larger quantities of the peptide for research and application. Furthermore, specific domains of the peptide can be targeted for modification. For instance, the proline-rich domain (PRD) has been shown to be crucial for the antimicrobial activity of some penaeidins. mdpi.comnih.gov Synthesizing and testing variants of this domain could lead to peptides with enhanced activity against specific pathogens.

    Other bioengineering strategies include:

    Amino Acid Substitution: Replacing specific amino acids to increase the peptide's net positive charge or amphipathicity can enhance its interaction with and disruption of microbial membranes. nih.gov

    C-terminal Amidation: This post-translational modification, observed in some natural AMPs, can increase stability and antimicrobial activity by neutralizing the negative charge of the C-terminal carboxyl group. nih.govnih.gov

    Cyclization: Creating cyclic versions of the peptide can increase its resistance to proteases, thereby enhancing its stability in biological environments. frontiersin.org

    PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can improve the stability and therapeutic effect of peptides. nih.gov

    These bioengineering approaches hold the promise of developing more robust and potent this compound-based antimicrobial agents for a wide range of applications.

    Transgenic Organisms for Penaeidin Production (e.g., duckweed)

    The challenge of extracting sufficient quantities of penaeidins from their natural source, shrimp hemocytes, has led researchers to explore alternative production methods. cabidigitallibrary.orgresearchgate.net One of the most promising approaches is the use of transgenic organisms as bioreactors. x-mol.net Duckweed, a small, fast-growing aquatic plant, has emerged as an excellent candidate for this purpose due to its high protein content, ease of cultivation, and ability to secrete expressed proteins into the surrounding medium, which simplifies purification. cabidigitallibrary.orgmdpi.com

    In a notable study, a member of the penaeidin family, Penaeidin-3a (Pen3a), which is structurally similar to this compound, was successfully expressed in the duckweed species Lemna turionifera. researchgate.netnih.gov Researchers introduced the Pen3a gene from the whiteleg shrimp (Litopenaeus vannamei) into the duckweed genome using a plant expression vector under the control of the CaMV-35S promoter. researchgate.netnih.gov The successful integration and expression of the gene were confirmed through PCR and RNA sequencing, with transgenic lines showing significant mRNA transcripts of Pen3a, which were absent in the wild-type duckweed. researchgate.net

    The protein content of the resulting transgenic duckweed was found to be as high as 37.4%. mdpi.com Extracts from this Pen3a-transgenic duckweed demonstrated clear antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov This demonstrates that duckweed can serve as a eukaryotic system to produce functionally active penaeidins, offering a sustainable and scalable solution for producing these valuable antimicrobial compounds for applications in aquaculture and beyond. cabidigitallibrary.orgmdpi.com

    Table 1: Research Findings on Penaeidin-3a (Pen3a) Expression in Transgenic Duckweed
    ParameterObservationReference
    OrganismLemna turionifera 5511 (Duckweed) nih.gov
    Expressed GenePenaeidin-3a (Pen3a) from Litopenaeus vannamei nih.gov
    Expression SystempCAMBIA-1301 vector with CaMV-35S promoter researchgate.net
    VerificationPCR and RNA sequencing confirmed gene integration and transcription. researchgate.net
    Protein ContentUp to 37.4% in transgenic duckweed. mdpi.com
    Antimicrobial ActivityExtracts showed bacteriostatic effects against E. coli and S. aureus. nih.gov

    This compound as a Template for Peptide Design

    The unique two-domain structure of penaeidins makes them an excellent template for designing novel antimicrobial peptides. nih.govvliz.be this compound is characterized by a proline-rich N-terminal domain and a C-terminal domain that contains six cysteine residues forming three intramolecular disulfide bridges. nih.govresearchgate.net This dual-domain composition is rare among antimicrobial peptides and provides a versatile scaffold for modification. nih.gov The proline-rich domain is primarily associated with target specificity and antimicrobial action, while the cysteine-rich domain, which forms a stable α-helix, is crucial for the peptide's structure. nih.govresearchgate.net By using this compound as a template, researchers can aim to create new molecules that retain the potent antimicrobial activity while possessing improved characteristics such as enhanced stability, reduced toxicity, or a broader spectrum of activity. upc.edursc.org

    Rational Design of Peptidomimetics and Analogues

    Rational design is a strategy that uses the three-dimensional structure of a parent molecule to create new compounds with desired properties. ntu.edu.sg In the context of this compound, this involves identifying the key amino acid residues or structural motifs responsible for its biological activity and stability. upc.edu Peptidomimetics are compounds designed to mimic the essential elements of a natural peptide but often incorporate non-natural chemical structures to overcome the inherent limitations of peptides, such as poor stability against proteases. upc.edumdpi.com

    For this compound, rational design could involve:

    Modifying the Proline-Rich Domain: Altering the sequence of the proline-rich domain to enhance its interaction with specific microbial targets. researchgate.net

    Stabilizing the C-Terminal Domain: Replacing the disulfide bridges with more stable chemical linkers to improve resistance to reduction in biological environments.

    Creating Hybrid Molecules: Combining the active domains of this compound with fragments from other peptides to generate novel activities.

    This structure-based approach allows for the creation of analogues with potentially superior therapeutic profiles compared to the original peptide. ntu.edu.sg The goal is to develop molecules that mimic the function of this compound but have better drug-like properties. mdpi.com

    Combinatorial Chemistry Approaches for Penaeidin Libraries

    Combinatorial chemistry is a powerful technique for synthesizing a large number of different but structurally related compounds in a single process. nih.gov This method is highly applicable to peptide research and can be used to generate vast "libraries" of this compound variants. creative-biolabs.comamericanpeptidesociety.org

    The process typically involves solid-phase synthesis where, at each step of synthesis, a mixture of different amino acids is added, or the reaction is split into multiple portions, each receiving a different amino acid, and then recombined. americanpeptidesociety.org This "split-mix" or parallel synthesis approach can generate millions of unique peptide sequences simultaneously. americanpeptidesociety.org

    For this compound, a combinatorial library could be created by systematically varying the amino acids in either the proline-rich or the cysteine-rich domains. scribd.comresearchgate.net These libraries can then be subjected to high-throughput screening to identify individual peptides with enhanced antimicrobial potency, altered target specificity, or other desirable characteristics. americanpeptidesociety.org This method accelerates the discovery of new lead compounds by exploring a vast sequence space that would be impossible to synthesize and test one by one. nih.gov Dynamic combinatorial chemistry (DCC) is an even more advanced approach that creates libraries of molecules that are in constant interchange, allowing for the selection of members with specific emergent properties. chemrxiv.org

    Comparative Genomics and Evolutionary Aspects of Penaeidin 1

    Evolution of Antimicrobial Peptides in Invertebrates

    Invertebrates, lacking an adaptive immune system, rely heavily on their innate immune system to defend against a vast array of pathogenic microorganisms. capes.gov.brnih.gov Antimicrobial peptides are a crucial and ancient component of this defense, representing a first line of protection against invading pathogens. capes.gov.brfrontiersin.org The evolution of these molecules is characterized by its rapid pace, a phenomenon largely attributed to the co-evolutionary "arms race" between the host and its pathogens. capes.gov.brnih.gov This continuous battle for survival drives the diversification of AMPs, enabling organisms to adapt to and survive in diverse microbial environments. capes.gov.brnih.gov

    Several families of AMPs have been identified across various invertebrate taxa, including defensins, cecropins, crustins, and anti-lipopolysaccharide factors, each displaying considerable diversity in their amino acid sequences, structures, and biological activities. capes.gov.brnih.gov This diversity is a testament to the evolutionary pressures that have shaped these molecules over millennia. The evolution of these gene families is often marked by events such as gene duplication, which provides the raw genetic material for functional innovation, and positive Darwinian selection, which favors the accumulation of advantageous mutations that can lead to novel antimicrobial specificities or enhanced potency. core.ac.ukresearchgate.netcmfri.org.innih.gov

    Conservation and Divergence of Penaeidin Genes Across Species

    The penaeidin gene family is a prime example of the evolutionary dynamics observed in invertebrate AMPs. Penaeidins have been identified in a variety of penaeid shrimp species, including Litopenaeus vannamei, Litopenaeus setiferus, Penaeus monodon, and Fenneropenaeus chinensis. researchgate.netresearchgate.net These peptides are categorized into distinct classes, initially named Penaeidin-1 (B1577061), -2, -3, and subsequently expanded to include classes 4 and 5, based on their primary amino acid sequence similarities. researchgate.netresearchgate.netnih.gov It was later determined that this compound is a variant of class 2. researchgate.netnih.gov

    Phylogenetic analyses indicate that the different classes of penaeidins were likely present before the speciation of various shrimp lineages, suggesting an ancient origin for this gene family. researchgate.net Interestingly, the distribution of penaeidin classes can be species-specific; for instance, PEN3 is widely distributed among penaeid shrimps, whereas other classes may be restricted to certain species. researchgate.net This differential distribution points to a complex evolutionary history involving gene loss and retention events in different lineages.

    Co-evolution with Pathogens and Host Immune Systems

    The rapid evolution of the penaeidin gene family is a direct reflection of the co-evolutionary arms race between penaeid shrimp and their pathogens. capes.gov.brcore.ac.uk The host's immune system evolves to better recognize and eliminate pathogens, while pathogens, in turn, evolve mechanisms to evade the host's defenses. core.ac.uk This dynamic interplay exerts immense selective pressure on the host's immune effector molecules, such as penaeidins.

    The high sequence variability in the penaeidin PRD, driven by positive selection, is likely a direct response to the selective pressures imposed by pathogens. core.ac.uk This variability may lead to variations in target specificity and the acquisition of new antimicrobial functions, allowing the shrimp to counter a broader spectrum of microbial threats, including various Gram-positive bacteria and filamentous fungi. core.ac.ukmdpi.com The constant exposure to a rich and changing microbial environment in aquatic habitats further fuels this accelerated evolution. researchgate.net

    The host's immune system itself is a complex network of interacting components. The evolution of penaeidins is therefore not only shaped by pathogens but also by the need to function effectively within the broader context of the shrimp's immune response. For example, penaeidins are stored in the hemocytes (blood cells) of shrimp and are released upon microbial challenge, suggesting a coordinated response with the cellular arm of the innate immune system. nih.govifremer.fr The evolution of penaeidins is thus a multifaceted process, driven by the dual pressures of pathogen interaction and the maintenance of a coherent and effective host immune defense.

    Challenges and Future Directions in Penaeidin 1 Research

    Optimizing Penaeidin Production and Formulation for Broader Application

    A primary obstacle to the widespread application of Penaeidin-1 (B1577061) is the difficulty in obtaining large quantities of the pure, biologically active peptide. Extraction from its natural source, shrimp hemolymph, is not commercially viable. researchgate.net Therefore, research is focused on recombinant production systems. However, the complex structure of penaeidins, which includes a proline-rich domain and a cysteine-rich domain with three intramolecular disulfide bonds, presents significant challenges for heterologous expression. vliz.bemdpi.comresearchgate.net

    Recombinant Expression Systems:

    Escherichia coli : While a common host for protein production due to its rapid growth and well-understood genetics, E. coli's cytoplasm is a reducing environment, which hinders the correct formation of disulfide bonds essential for this compound's activity. nih.gov Strategies to overcome this include secreting the peptide to the periplasmic space or employing specialized host strains. nih.gov

    Yeast (e.g., Pichia pastoris, Saccharomyces cerevisiae) : Yeast systems are often preferred for proteins with disulfide bonds as they are eukaryotic and possess the cellular machinery for post-translational modifications. nih.gov Studies have shown that yeast is a suitable host for the large-scale production of functional penaeidins, yielding products with activities nearly identical to their native counterparts. researchgate.net However, optimization of culture conditions, such as methanol (B129727) concentration, pH, and temperature, is crucial to maximize yield. xmu.edu.cn For instance, the production of another AMP, scygonadin, in P. pastoris was optimized to yield 70 mg per liter of culture medium. xmu.edu.cn

    Formulation Challenges: Beyond production, formulating this compound to maintain its stability and activity is critical. As a peptide, it is susceptible to degradation by proteases. Future research must explore advanced formulation strategies, such as encapsulation or conjugation to carrier molecules, to enhance its shelf-life and efficacy for various non-human applications, such as in aquaculture or as a research tool.

    Expression SystemAdvantagesDisadvantages & ChallengesOptimization Strategies
    Escherichia coli Rapid growth, high yield, well-understood genetics. nih.govReducing cytoplasm hinders disulfide bond formation. nih.govSecretion to periplasm, use of specific host strains, co-expression of chaperones. nih.gov
    Yeast (P. pastoris, S. cerevisiae) Eukaryotic system, capable of post-translational modifications and disulfide bond formation. nih.govCan be more expensive and slower than E. coli systems.Optimization of induction (e.g., methanol concentration), pH, temperature, and culture time. xmu.edu.cn
    Plant-based Systems Potential for low-cost, large-scale, and sustainable production. researchgate.netComplex production and purification processes, potential for different post-translational modifications.Development of efficient transformation and expression cassettes for transgenic plants. mdpi.com

    Comprehensive Understanding of Host-Penaeidin Interactions and Regulation Pathways

    This compound is a key component of the shrimp's innate immune system. vliz.be It is constitutively produced and stored in the cytoplasmic granules of hemocytes (shrimp blood cells), specifically granulocytes. ifremer.frresearchgate.net Upon microbial challenge, these peptides are released into the hemolymph to combat pathogens. vliz.beifremer.fr While this general mechanism is known, a detailed understanding of the regulatory pathways is still emerging.

    Gene Regulation : The expression of penaeidin genes is regulated by conserved innate immune signaling pathways, including the Toll and IMD pathways. mdpi.combiorxiv.org These pathways activate NF-κB transcription factors, such as Dorsal and Relish, which in turn initiate the transcription of penaeidin genes. mdpi.comnih.gov Interestingly, studies have shown that following a microbial challenge, the level of penaeidin mRNA in circulating hemocytes decreases, while the concentration of the peptide in the plasma increases. ifremer.frresearchgate.net This suggests a rapid release of pre-synthesized peptide stores from hemocytes that migrate to the site of infection, rather than an immediate ramp-up of new synthesis. nih.gov

    Host-Peptide Interaction : Once released, this compound interacts with pathogens, but it also interacts with host tissues. Penaeidins have been shown to possess chitin-binding activity, which may help to localize the peptides to the shrimp's cuticle, forming a protective barrier against fungal pathogens. ifremer.fr The precise nature of these interactions and how the host protects itself from any potential cytotoxic effects of its own AMPs are areas requiring further investigation.

    Exploring Novel Biological Activities and Synergistic Effects

    The primary known activities of the penaeidin family are against Gram-positive bacteria and filamentous fungi. researchgate.netnih.govfrontiersin.org this compound is part of a peptide family characterized by a proline-rich N-terminal domain and a cysteine-rich C-terminal domain. vliz.bemdpi.com However, the full spectrum of its biological functions is likely broader.

    Antiviral Activity : Recent research has uncovered a significant antiviral role for penaeidins. They are effective against major shrimp pathogens like the White Spot Syndrome Virus (WSSV). nih.gov The proposed mechanism involves the penaeidins binding to viral envelope proteins, thereby blocking the virus's entry into host cells. biorxiv.orgnih.govnih.gov

    Synergistic Effects : The potential for this compound to act synergistically with other AMPs or conventional antimicrobial agents is a promising but underexplored area. While some AMPs show enhanced efficacy when used in combination, a study on Penaeidin-2 and Penaeidin-3a found no synergistic effect between them. researchgate.netnih.gov Future studies should systematically evaluate this compound in combination with other shrimp AMPs (like crustins and anti-lipopolysaccharide factors) and other compounds to identify combinations that could be more potent than individual molecules.

    Activity TypeTarget Microorganisms/VirusesKnown Mechanism of Action
    Antibacterial Primarily Gram-positive bacteria (e.g., Micrococcus luteus, Bacillus megaterium). vliz.beresearchgate.netBacteriostatic or slow bactericidal effect; mechanism may involve membrane interaction. vliz.be
    Antifungal Filamentous fungi (e.g., Fusarium oxysporum). vliz.beresearchgate.netFungicidal activity, believed to be mediated by binding to chitin (B13524) in the fungal cell wall. researchgate.netifremer.fr
    Antiviral White Spot Syndrome Virus (WSSV). nih.govInteracts with viral envelope proteins, blocking viral entry into host cells. biorxiv.orgnih.gov

    Integration of Multi-Omics Data for Systems-Level Understanding of Penaeidin Function

    To gain a holistic view of this compound's function, future research must move beyond single-gene or single-protein studies and embrace a systems biology approach. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can illuminate the complex network of interactions governing this compound's role in shrimp immunity. nih.govbiorxiv.org

    Genomics : Can identify the diversity of penaeidin genes within and between shrimp species, revealing how evolution has shaped their function. researchgate.net

    Transcriptomics : Shows how penaeidin gene expression changes in different tissues and under various conditions, such as during different stages of infection. ifremer.fr

    Proteomics : Can identify the actual this compound peptide and its variants, quantify their abundance in hemocytes and plasma, and identify proteins it interacts with (both pathogen and host). nih.gov

    Metabolomics : Can reveal changes in the host's metabolic state in response to the immune challenge that triggers penaeidin release. frontiersin.org

    By integrating these layers of information, researchers can build comprehensive models of the shrimp immune response. researchgate.net This could reveal, for example, how a viral infection (detected at the genomic/proteomic level) triggers specific signaling pathways (transcriptomics) that lead to the release of this compound (proteomics) and a corresponding shift in cellular energy usage (metabolomics). frontiersin.org

    Sustainable and Ethical Production of Penaeidin and Its Derivatives for Non-Human Applications

    As research uncovers more potential applications for this compound, particularly in non-human contexts like aquaculture disease prevention, the need for sustainable and ethical production methods becomes paramount. mdpi.com

    Sustainable Production : Relying on shrimp harvesting is unsustainable. The future lies in refining the recombinant production systems in microbes (bacteria, yeast) and potentially exploring plant-based systems. nih.govresearchgate.net Plant-based "molecular farming" offers a pathway for low-cost, scalable, and sustainable production of AMPs. mdpi.com The goal is to create production pipelines that are environmentally friendly and economically viable.

    Ethical Considerations : The development of this compound and its derivatives must proceed with ethical oversight. This includes ensuring that the application of these peptides, for example, in aquaculture, does not lead to unintended ecological consequences. While the focus is on non-human applications, responsible research practices are fundamental to ensuring that the benefits of scientific advancement are realized without causing undue harm. researchgate.net

    Q & A

    Q. What experimental methodologies are recommended for characterizing the structural properties of Penaeidin-1?

    Q. How can researchers validate the antimicrobial activity of this compound against Gram-negative bacteria?

    Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Vibrio spp. or Aeromonas hydrophila. Include zone-of-inhibition assays on agar plates to confirm bactericidal effects. For mechanistic insights, combine membrane permeability assays (e.g., SYTOX Green uptake) with electron microscopy to visualize membrane disruption .

    Q. What protocols ensure reproducibility in this compound expression studies?

    Optimize heterologous expression in E. coli using codon-optimized plasmids and IPTG induction. Purify via affinity chromatography (His-tag) followed by reverse-phase HPLC to ensure >95% purity. Validate purity and stability with SDS-PAGE and mass spectrometry .

    Advanced Research Questions

    Q. How can contradictory findings on this compound’s immunomodulatory roles be resolved?

    Discrepancies in immune response modulation (e.g., pro-inflammatory vs. anti-inflammatory effects) may arise from model organism variability. Design comparative studies using identical doses in Litopenaeus vannamei (shrimp) and murine macrophages. Control for variables like pathogen load and immune cell heterogeneity. Apply transcriptomic profiling (RNA-seq) to identify conserved signaling pathways (e.g., NF-κB) .

    Q. What methodological strategies address the challenge of this compound’s short half-life in vivo?

    To enhance stability, test PEGylation or liposome encapsulation and monitor pharmacokinetics via fluorescence labeling in crustacean hemolymph. Compare bioavailability using LC-MS/MS quantitation over time. Parallel studies in ex vivo hemocyte cultures can isolate degradation mechanisms .

    Q. How can researchers integrate omics data to elucidate this compound’s multifunctional roles?

    Combine proteomics (e.g., co-immunoprecipitation for binding partners) with metabolomics (LC-HRMS) to map interactions with host metabolites. Use systems biology tools (e.g., STRING database) to construct protein interaction networks and identify hub nodes (e.g., lysozyme synergism) .

    Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent cytotoxicity in eukaryotic cells?

    Apply non-linear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Use ANOVA with Tukey’s post hoc test to compare treatment groups. For high-throughput data, employ machine learning classifiers (e.g., random forests) to predict toxicity thresholds .

    Methodological Best Practices

    • Ethical and Feasibility Criteria : Align experiments with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, prioritize shrimp models over vertebrates for preliminary toxicity screens .
    • Data Transparency : Deposit raw NMR/CD spectra and RNA-seq datasets in public repositories (e.g., PRIDE, GEO) with DOIs for reproducibility .
    • Contradiction Analysis : Use triangulation by cross-validating findings with multiple methods (e.g., qPCR, ELISA, and immunohistochemistry for expression profiling) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.